2-(4-chlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a benzoxazole ring, and a nitrobenzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, which is synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The chlorophenyl group is introduced via electrophilic substitution reactions, while the nitrobenzodioxole moiety is incorporated through nitration and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Other Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents, used in various chemical and biological applications.
Uniqueness
N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C21H12ClN3O5 |
---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C21H12ClN3O5/c22-14-3-1-12(2-4-14)21-24-16-6-5-15(8-18(16)30-21)23-10-13-7-19-20(29-11-28-19)9-17(13)25(26)27/h1-10H,11H2 |
InChI Key |
MCRCUDJEWSEMAV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)N=C(O4)C5=CC=C(C=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.